molecular formula C14H14O2 B14423527 (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene CAS No. 85799-18-4

(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene

Cat. No.: B14423527
CAS No.: 85799-18-4
M. Wt: 214.26 g/mol
InChI Key: RNEORCMLRJNFGE-CQSZACIVSA-N
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Description

(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[45]dec-3-ene is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the hexa-2,4-diyn-1-ylidene moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts that facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the target compound from by-products.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Properties

CAS No.

85799-18-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(5R)-2-hexa-2,4-diynylidene-1,10-dioxaspiro[4.5]dec-3-ene

InChI

InChI=1S/C14H14O2/c1-2-3-4-5-8-13-9-11-14(16-13)10-6-7-12-15-14/h8-9,11H,6-7,10,12H2,1H3/t14-/m1/s1

InChI Key

RNEORCMLRJNFGE-CQSZACIVSA-N

Isomeric SMILES

CC#CC#CC=C1C=C[C@]2(O1)CCCCO2

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)CCCCO2

Origin of Product

United States

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